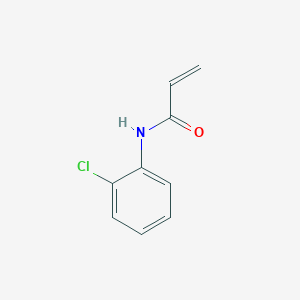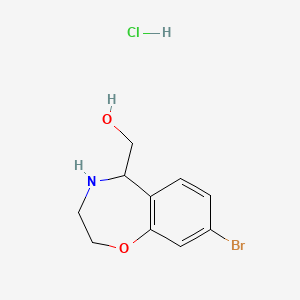
N-(2-chlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)acrylamide is an organic compound characterized by the presence of a chlorophenyl group attached to an acrylamide moiety
Mechanism of Action
Target of Action
N-(2-chlorophenyl)acrylamide, also known as N-(2-chlorophenyl)prop-2-enamide, is a chemical compound with the molecular formula C9H8ClNO Acrylamides are known to interact with various biological targets, including enzymes and proteins, affecting their function and leading to various biological effects .
Mode of Action
Acrylamides, in general, are known to form covalent bonds with the amino acid cysteine in proteins, leading to protein dysfunction . This interaction can lead to changes in cellular processes, potentially affecting cell growth and survival .
Biochemical Pathways
While specific biochemical pathways affected by this compound are not clearly defined, acrylamide metabolism involves two main pathways. The first involves biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide. The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of various metabolites .
Pharmacokinetics
Acrylamides are generally known to be rapidly absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
Acrylamides have been shown to inhibit certain enzymes, leading to potential neurotoxic, genotoxic, and carcinogenic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, acrylamides can be released into the environment due to industrial use and can contaminate water supplies. In water, acrylamide degradation occurs through bacterial action, using acrylamide as a nitrogen and carbon source . The degradation rate depends on water conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-chlorophenyl)acrylamide can be synthesized through several methods. One common approach involves the reaction of 2-chloroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the acrylamide bond.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow synthesis techniques. This method enhances the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce amines .
Scientific Research Applications
N-(2-chlorophenyl)acrylamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is utilized in the production of polymers and other industrial materials.
Comparison with Similar Compounds
- N-phenylacrylamide
- N-(4-chlorophenyl)acrylamide
- N-(2,3-dimethoxyphenyl)acrylamide
Comparison: N-(2-chlorophenyl)acrylamide is unique due to the presence of the 2-chloro substituent on the phenyl ring, which can influence its reactivity and interactions with biological targets. Compared to N-phenylacrylamide, the chlorinated derivative exhibits different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
N-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMHPLCGCWUMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2903462.png)

![ethyl2-[3-(difluoromethyl)phenyl]acetate](/img/structure/B2903465.png)



![(2E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2903470.png)
![Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2903471.png)




![N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2903483.png)
![(Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2903484.png)
